
L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 34021, also known as 3,3’,5,5’-tetramethylbenzidine (TMB), is a chromogenic substrate used in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) where it serves as a substrate for horseradish peroxidase (HRP). Upon oxidation, TMB produces a blue color, which changes to yellow upon the addition of an acid stop solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine dihydrochloride with a base. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reagents: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 3,3’,5,5’-tetramethylbenzidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) to ensure the purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-tetramethylbenzidine undergoes several types of chemical reactions, including:
Oxidation: In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue color.
Reduction: TMB can be reduced back to its colorless form using reducing agents.
Substitution: Various substituents can be introduced into the benzidine structure under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, HRP
Reduction: Sodium borohydride, ascorbic acid
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Blue-colored oxidized TMB
Reduction: Colorless reduced TMB
Substitution: Halogenated or nitrated derivatives of TMB
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-tetramethylbenzidine is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical assays to detect the presence of specific substances.
Biology: Employed in ELISA to detect antigens or antibodies in biological samples.
Medicine: Utilized in diagnostic tests to identify diseases or conditions based on the presence of specific biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by HRP in the presence of hydrogen peroxide. This reaction produces a blue-colored product, which can be quantified by measuring the absorbance at specific wavelengths (370 nm and 652 nm). The reaction can be stopped by adding an acid, which changes the color to yellow, allowing for further quantification at 450 nm .
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-tetramethylbenzidine is unique due to its high sensitivity and rapid color development compared to other chromogenic substrates. Similar compounds include:
o-Phenylenediamine dihydrochloride (OPD): Less sensitive than TMB but still widely used in ELISA.
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Produces a green color and is less sensitive than TMB.
3,3’,5,5’-Tetramethylbenzidine dihydrochloride: A precursor to TMB used in its synthesis
3,3’,5,5’-tetramethylbenzidine stands out due to its non-carcinogenic nature and the absence of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in its formulations, making it safer and more environmentally friendly .
Eigenschaften
CAS-Nummer |
83626-72-6 |
|---|---|
Molekularformel |
C18H22N4O8S4 |
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1 |
InChI-Schlüssel |
FIPMCOYOJDSDBZ-HOTGVXAUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


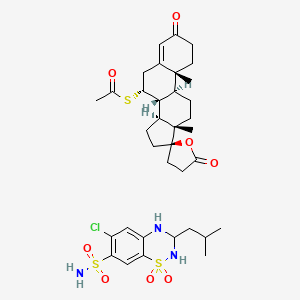
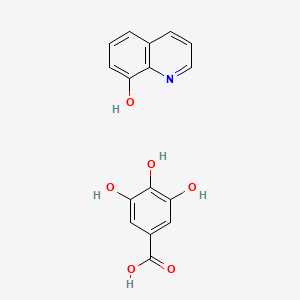

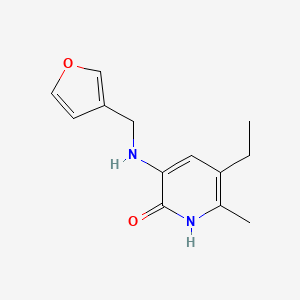

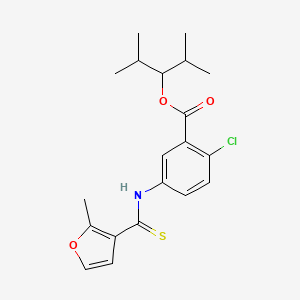
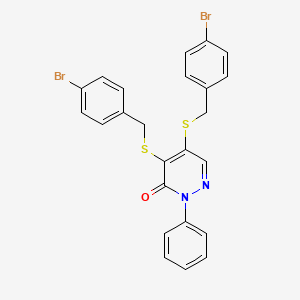

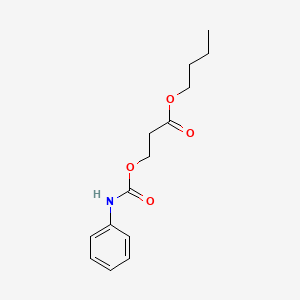
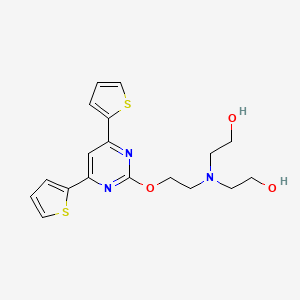
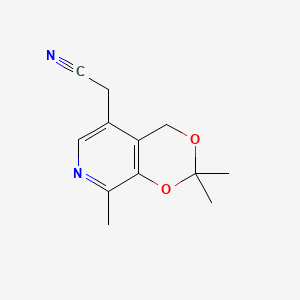

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)

